

Application Notes and Protocols for 3-Butoxy-5-trifluoromethylphenylboronic acid

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 3-Butoxy-5-trifluoromethylphenylboronic acid |
| Cat. No.: | B594370 |

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of **3-Butoxy-5-trifluoromethylphenylboronic acid** in common chemical and biological applications. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the butoxy group modifies lipophilicity, making this reagent a valuable building block in medicinal chemistry and materials science.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

3-Butoxy-5-trifluoromethylphenylboronic acid is an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds. This reaction is fundamental for creating complex organic molecules from simpler precursors.

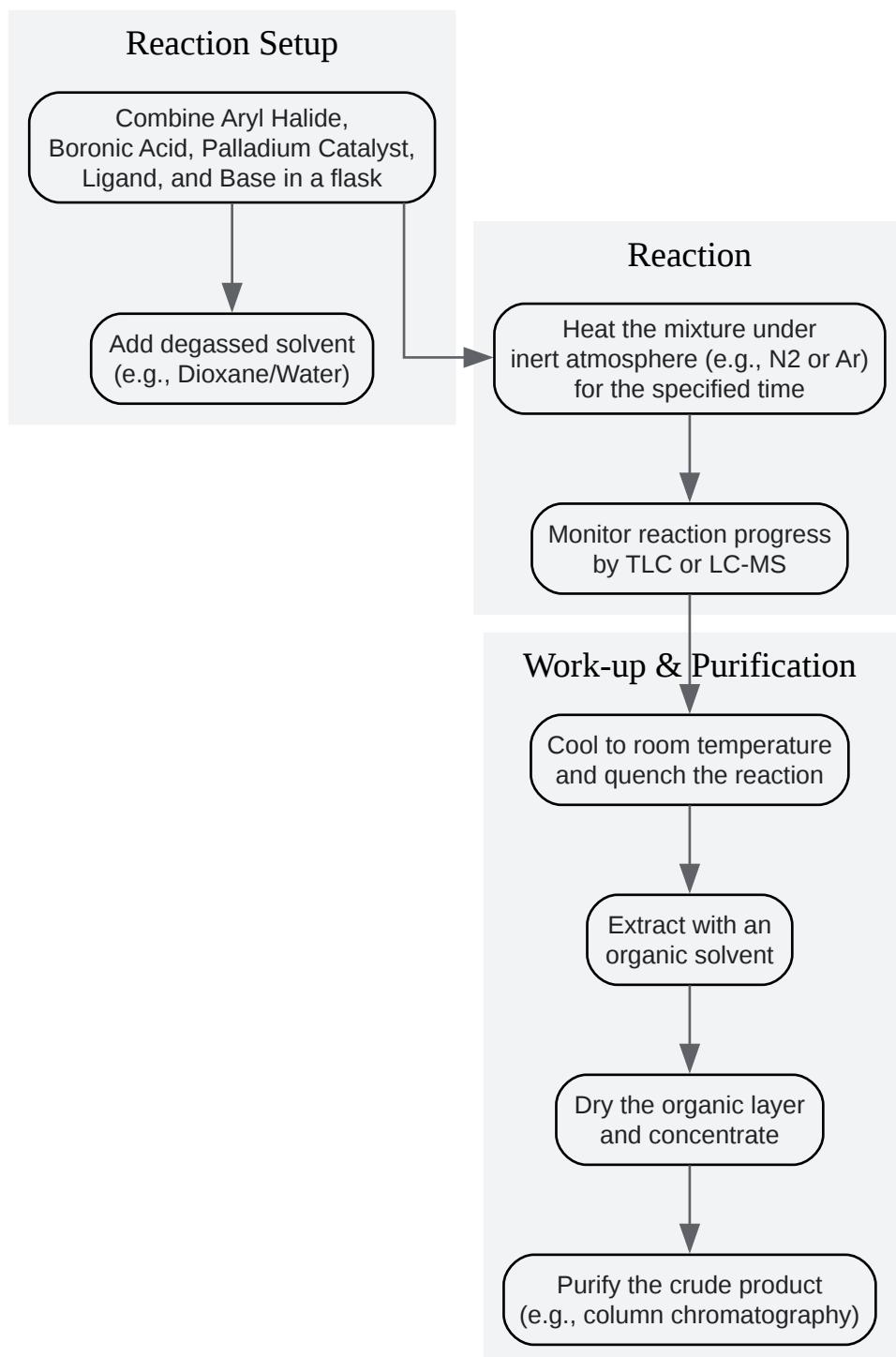
Data Presentation: Representative Suzuki-Miyaura Coupling Reaction Yields

The following table summarizes typical yields obtained in Suzuki-Miyaura coupling reactions with various aryl halides, based on general protocols.[\[1\]](#)[\[2\]](#) Please note that actual yields will depend on the specific substrate and optimized reaction conditions.

| Entry | Aryl Halide Partner | Product | Typical Yield (%) |
|-------|-----------------------|--|-------------------|
| 1 | 4-Bromoanisole | 4-Methoxy-3'-butoxy-5'-trifluoromethyl-1,1'-biphenyl | 85-95% |
| 2 | 1-Iodo-3-nitrobenzene | 3'-Butoxy-3-nitro-5'-trifluoromethyl-1,1'-biphenyl | 80-90% |
| 3 | 2-Chloropyridine | 2-(3-Butoxy-5-(trifluoromethyl)phenyl)pyridine | 70-85% |
| 4 | 4-Bromobenzaldehyde | 4'-(3-Butoxy-5-(trifluoromethyl)phenyl)benzaldehyde | 85-92% |

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an aryl bromide with **3-Butoxy-5-trifluoromethylphenylboronic acid**.^{[1][2]}

Materials:

- **3-Butoxy-5-trifluoromethylphenylboronic acid** (1.2 equiv.)
- Aryl bromide (1.0 equiv.)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Triphenylphosphine (PPh_3 , 4 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 equiv.)
- 1,4-Dioxane
- Water
- Nitrogen or Argon gas
- Standard glassware for organic synthesis

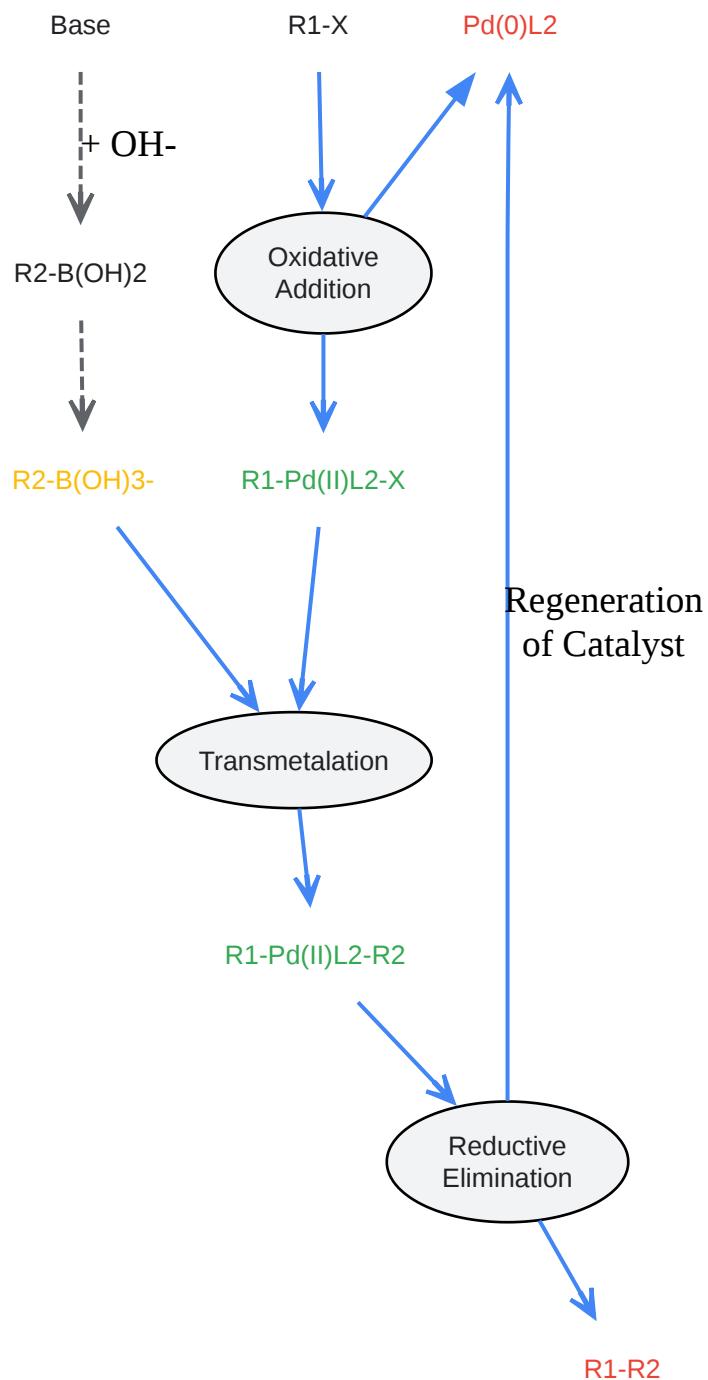
Procedure:

- To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv.), **3-Butoxy-5-trifluoromethylphenylboronic acid** (1.2 equiv.), $\text{Pd}(\text{OAc})_2$ (0.02 equiv.), PPh_3 (0.04 equiv.), and K_2CO_3 (2.0 equiv.).
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add degassed 1,4-dioxane and water in a 4:1 ratio (volume based on the scale of the reaction, typically to achieve a 0.1 M concentration of the limiting reagent).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Catalytic Cycle: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[\[3\]](#)



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application 2: Antimicrobial Activity Screening

Boronic acid derivatives are known to exhibit antimicrobial properties.[\[4\]](#)[\[5\]](#) The following protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of **3-Butoxy-5-trifluoromethylphenylboronic acid** against various bacterial strains.

Data Presentation: Representative MIC Values

The following table provides an example of how to present MIC data. The values are hypothetical and serve as a template for reporting experimental results.[\[6\]](#)[\[7\]](#)

| Bacterial Strain | Strain ID | MIC50 (µg/mL) | MIC90 (µg/mL) |
|------------------------|------------|---------------|---------------|
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |
| Enterococcus faecalis | ATCC 29212 | 16 | 32 |

MIC50/MIC90: The minimum concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- **3-Butoxy-5-trifluoromethylphenylboronic acid**
- Dimethyl sulfoxide (DMSO) for stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Sterile 96-well microtiter plates
- 0.5 McFarland turbidity standard
- Spectrophotometer

Procedure:

- Preparation of Stock Solution: Dissolve **3-Butoxy-5-trifluoromethylphenylboronic acid** in DMSO to a concentration of 10 mg/mL. Further dilute this stock solution in CAMHB to create a working stock at the highest concentration to be tested.
- Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- Serial Dilution in Microtiter Plate:
 - Add 100 μ L of sterile CAMHB to all wells of a 96-well plate.
 - Add 100 μ L of the working stock solution of the boronic acid to the first well.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 μ L from the last well.
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to each well containing the serially diluted compound. This will result in a final volume of 200 μ L per well.
- Controls:
 - Growth Control: A well containing 100 μ L of CAMHB and 100 μ L of the bacterial inoculum (no compound).

- Sterility Control: A well containing 200 μ L of sterile CAMHB only.
- Incubation: Cover the plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader.

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